[(E)-Styryl]trichlorosilane
Description
Historical Trajectories and Milestones in (E)-Styryltrichlorosilane Research
The development of styryltrichlorosilanes is intrinsically linked to the broader history of organosilicon chemistry and the advent of hydrosilylation reactions. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, represents a cornerstone for the synthesis of many organosilicon compounds. wikipedia.orgsigmaaldrich.com While early research in organosilicon chemistry dates back further, the mid-20th century saw significant progress in catalysis, particularly with the discovery of potent catalysts like the Speier's and Karstedt's catalysts for hydrosilylation. sigmaaldrich.com
A key method for synthesizing styryltrichlorosilanes is the hydrosilylation of phenylacetylene (B144264) with trichlorosilane (B8805176). This reaction, often catalyzed by platinum complexes, can yield a mixture of isomers, including the (E) and (Z)-β-isomers and the α-isomer. The selective synthesis of the desired (E)-isomer has been a significant area of research. nih.gov Milestones in this field are marked by the development of highly selective catalysts that favor the formation of the (E)-isomer, which is often the more desired product for specific applications due to its stereochemistry. nih.govnih.gov More recent advancements have focused on using alternative, non-noble metal catalysts, such as those based on cobalt, to achieve high selectivity for (E)-vinylsilanes. nih.gov
The ability to produce (E)-styryltrichlorosilane with high purity has been crucial for its use in subsequent polymerization and material synthesis processes, such as in the production of star-shaped polymers. mdpi.com The progression of analytical techniques has also played a vital role in characterizing the different isomers and understanding the reaction mechanisms, further enabling the refinement of synthetic methodologies.
Academic Significance and Research Scope of (E)-Styryltrichlorosilane
The academic and research interest in (E)-Styryltrichlorosilane is primarily driven by its utility as a versatile building block in materials science. researchgate.netcase.edu Its trifunctional silane (B1218182) group allows for the creation of cross-linked structures and the incorporation of the styryl moiety into polymer backbones. vdoc.pub
The research scope of (E)-Styryltrichlorosilane encompasses several key areas:
Polymer Chemistry: It serves as a monomer or a chain transfer agent in polymerization reactions. For instance, it has been used in the synthesis of star-shaped isotactic polypropylene, where the styryl group's reactivity and the dichlorosilyl group's ability to be hydrolyzed and condensed are both exploited. mdpi.com
Surface Modification: The trichlorosilyl (B107488) group can react with hydroxyl groups on surfaces like silicon wafers or glass, allowing for the formation of self-assembled monolayers. This functionalization can alter the surface properties, such as hydrophobicity and reactivity. The hydrosilylation of hydrogen-terminated silicon surfaces with unsaturated compounds is a known method for creating stable monolayers. wikipedia.org
Precursor for Advanced Materials: (E)-Styryltrichlorosilane is a precursor for polyhedral oligomeric silsesquioxanes (POSS). scribd.com These cage-like molecules can be incorporated into polymers to enhance their thermal stability, mechanical properties, and oxidation resistance. scribd.com The synthesis of such materials often begins with the hydrolytic condensation of organotrichlorosilanes. scribd.com
Organic Synthesis: As a vinylsilane, it can participate in various organic reactions, making it a useful intermediate for the synthesis of more complex organic molecules. sigmaaldrich.com
The ongoing research aims to explore new applications and to develop more efficient and sustainable synthetic routes to (E)-Styryltrichlorosilane and its derivatives. researchgate.net
Stereochemical Considerations within the Styryltrichlorosilane Isomer Class
The hydrosilylation of a terminal alkyne like phenylacetylene can result in different stereoisomers. nih.gov Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. ualberta.ca In the case of styryltrichlorosilane, the primary stereoisomers of interest are the (E) and (Z) isomers, which are types of diastereomers. utexas.edu
Diastereomers are stereoisomers that are not mirror images of each other. ualberta.cautexas.edu The (E) and (Z) notation is used to describe the configuration of the double bond. In the (E)-isomer (from the German entgegen, meaning opposite), the high-priority substituents on each carbon of the double bond are on opposite sides. In the (Z)-isomer (from the German zusammen, meaning together), they are on the same side. For styryltrichlorosilane, the priority is determined by the atomic number of the atoms attached to the double bond carbons.
The distinction between these isomers is critical as they can exhibit different physical and chemical properties. utexas.edu For example, the geometry of the isomer can influence how it packs in a crystal lattice, affecting its melting point and solubility. In polymerization, the stereochemistry of the monomer can significantly impact the properties of the resulting polymer.
The formation of a specific isomer is highly dependent on the reaction conditions and the catalyst used. sigmaaldrich.comnih.gov For instance, certain platinum catalysts are known to favor the formation of the (E)-isomer, while other catalytic systems might produce the (Z)-isomer or a mixture of both. nih.govnih.gov The characterization and differentiation of these isomers are typically achieved using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between the vinylic protons can distinguish between the (E) and (Z) configurations. nih.gov
Below is a table summarizing the key stereochemical concepts relevant to styryltrichlorosilane isomers.
| Term | Definition | Relevance to Styryltrichlorosilane |
| Stereoisomers | Isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms. ualberta.ca | (E)- and (Z)-styryltrichlorosilane are stereoisomers. |
| Diastereomers | Stereoisomers that are not mirror images of each other. ualberta.cautexas.edu | The (E) and (Z) isomers of styryltrichlorosilane are diastereomers. |
| (E)/(Z) Isomerism | A type of stereoisomerism in alkenes that describes the absolute configuration of the substituents around the double bond. uleth.ca | Differentiates between the trans (E) and cis (Z) arrangement of the phenyl and trichlorosilyl groups across the double bond. |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. sydney.edu.au | While (E)- and (Z)-styryltrichlorosilane themselves are not typically chiral, derivatives can be, and stereoselectivity is crucial in their synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
trichloro-[(E)-2-phenylethenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKBMGCQCHIMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of E Styryltrichlorosilane
Direct Hydrosilylation Approaches to (E)-Styryltrichlorosilane
Direct hydrosilylation is the most atom-economical and straightforward method for the synthesis of styryltrichlorosilanes. This approach can be broadly categorized into methods catalyzed by platinum-group metals, radical-initiated strategies, and emerging metal-free techniques. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, regioselectivity (α- vs. β-adduct), and stereoselectivity (E- vs. Z-isomer) of the final product.
Regio- and Stereoselective Platinum-Group Metal Catalyzed Hydrosilylation of Phenylacetylene (B144264)
Platinum and rhodium complexes are highly effective catalysts for the hydrosilylation of alkynes, generally proceeding via a syn-addition mechanism to yield the (E)-isomer as the major product. The reaction mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne insertion and reductive elimination.
Karstedt's catalyst, a platinum(0) complex with divinyl-tetramethyldisiloxane, is a widely used homogeneous catalyst for hydrosilylation reactions due to its high activity. qualitas1998.net It promotes the addition of trichlorosilane (B8805176) to phenylacetylene, typically favoring the formation of the β-(E)-isomer. The reaction can be performed under mild conditions, often at room temperature or with gentle heating. nih.govmatthey.com The catalyst loading is generally low, in the parts-per-million range. matthey.com While highly active, controlling the regioselectivity to exclusively yield the β-isomer can be challenging, and mixtures of α- and β-adducts are sometimes observed. mdpi.com The addition of ligands can influence the selectivity of the reaction. For instance, the use of certain phosphine (B1218219) ligands in conjunction with Karstedt's catalyst in the hydrosilylation of phenylacetylene has been shown to alter the product distribution, though the β-isomer generally remains the dominant product. mdpi.com
Table 1: Hydrosilylation of Phenylacetylene with Triethylsilane Catalyzed by Platinum Nanoparticles of Varying Sizes
| Catalyst (Pt Nanoparticle Size) | Conversion (%) | Selectivity to β-(E)-triethyl(styryl)silane (%) | Selectivity to α-triethyl(1-phenylvinyl)silane (%) |
| 1.6 nm | ~40 | High | Low |
| 5.0 nm | ~60 | Moderate | Moderate |
| 7.0 nm | ~80 | Low | High |
Note: This data is for the hydrosilylation of phenylacetylene with triethylsilane, as detailed data for trichlorosilane was not available. The trend illustrates the influence of catalyst properties on stereoselectivity. mdpi.com
Speier's catalyst, hexachloroplatinic acid (H₂PtCl₆), is another classical and highly effective catalyst for the hydrosilylation of alkynes with chlorosilanes. qualitas1998.net It is typically used in an isopropanol (B130326) solution. The reaction of phenylacetylene with trichlorosilane in the presence of Speier's catalyst generally yields the (E)-styryltrichlorosilane as the primary product. The catalyst is known for its high activity, allowing for reactions to proceed at or near room temperature. qualitas1998.net However, like Karstedt's catalyst, achieving high selectivity can be a challenge, and the formation of side products may occur. nih.gov
Research into novel platinum and rhodium catalysts aims to improve upon the selectivity and efficiency of traditional catalysts like Karstedt's and Speier's. For instance, a rhodium(I) catalyst bearing a specific bidentate phosphine ligand, 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbzF), has demonstrated exceptional selectivity in the hydrosilylation of allyl chloride with trichlorosilane, suggesting its potential for highly selective alkyne hydrosilylation. nih.gov Rhodium complexes immobilized on functionalized silica (B1680970) have also been studied for the gas-phase hydrosilylation of acetylene (B1199291) with trichlorosilane, showing that the support and ligand environment can significantly influence catalyst activity and stability. researchgate.net
In the realm of platinum catalysts, a novel system comprising tetraammineplatinum(II) chloride in a polyethylene (B3416737) glycol medium supported on silica gel has been developed for the vapor-phase hydrosilylation of acetylene with trichlorosilane. rsc.org This supported liquid-phase catalyst exhibits high activity and thermal stability. rsc.org Furthermore, studies on platinum nanoparticles of controlled sizes have shown that particle size can be a tool to tune the selectivity of phenylacetylene hydrosilylation. mdpi.com Smaller nanoparticles tend to favor the formation of the desired β-(E) product. mdpi.com
Table 2: Performance of a Novel Rhodium Catalyst in Hydrosilylation
| Catalyst | Substrates | Product | Selectivity (%) | Turnover Number (TON) |
| [RhCl(dppbzF)]₂ | Allyl chloride, HSiCl₃ | Trichloro(3-chloropropyl)silane | >99 | 140,000 |
Note: This data is for the hydrosilylation of allyl chloride, but it highlights the high selectivity achievable with novel rhodium catalysts, which is applicable to alkyne hydrosilylation. nih.gov
Radical-Initiated Hydrosilylation Strategies
The hydrosilylation of alkynes can also be initiated by radical species, often generated through the thermal or photochemical decomposition of radical initiators like peroxides or azo compounds (e.g., AIBN). The first reported hydrosilylation reaction in 1947 involved the reaction of an olefin with trichlorosilane in the presence of a peroxide initiator. This free-radical mechanism, however, often suffers from low selectivity. The reaction proceeds via a radical chain mechanism, which can lead to a mixture of isomers and side products. While less common for achieving high stereoselectivity compared to metal-catalyzed methods, radical initiation remains a viable, metal-free alternative for inducing hydrosilylation.
Metal-Free Hydrosilylation Techniques
In an effort to develop more sustainable and cost-effective synthetic methods, metal-free hydrosilylation techniques have gained increasing attention. One promising approach involves the use of borane (B79455) catalysts. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the hydrosilylation of alkynes. nih.gov The mechanism is believed to involve the activation of the Si-H bond by the Lewis acidic borane. While this method has been successfully applied to the hydrosilylation of phenylacetylene, the reported examples often utilize silanes other than trichlorosilane. nih.gov Further research is needed to fully explore the potential of borane catalysts for the selective synthesis of (E)-styryltrichlorosilane.
Cross-Coupling Reactions Leading to (E)-Styryltrichlorosilane
Cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-silicon bonds. These methods typically involve the reaction of an organometallic reagent with a silicon electrophile, often catalyzed by a transition metal.
Palladium-Catalyzed Coupling of Halostyrenes with Trichlorosilane Derivatives
Palladium-catalyzed cross-coupling reactions, such as Heck-type couplings, are a cornerstone of modern organic synthesis. While direct coupling of halostyrenes with trichlorosilane is not the most common route, related hydrosilylation reactions provide insight into palladium's role in Si-C bond formation. For instance, the hydrosilylation of phenylacetylene with trichlorosilane, catalyzed by palladium complexes, can yield styryltrichlorosilane. The stereochemical outcome of such reactions is highly dependent on the catalyst system and reaction conditions.
A more direct coupling approach involves the reaction of a halostyrene, such as (E)-β-bromostyrene, with a silicon-containing reagent in the presence of a palladium catalyst. The general mechanism for such a reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the halostyrene, followed by transmetalation with the silicon nucleophile and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligands for the palladium catalyst is critical in influencing the efficiency and selectivity of the reaction.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| (E)-β-bromostyrene, HSiCl₃ | Pd(PPh₃)₄ | Toluene | 80-110 | Moderate | Hypothetical |
| Phenylacetylene, HSiCl₃ | PdCl₂(PPh₃)₂ | Benzene (B151609) | 60-80 | Variable | nih.gov |
This table is illustrative and based on general principles of palladium-catalyzed reactions, as direct coupling examples for this specific product are not widely reported.
Magnesium-Mediated Grignard Routes for Silicon-Carbon Bond Formation
The Grignard reaction is a classic and widely used method for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of styryltrichlorosilane via this route involves the preparation of a styrylmagnesium halide (a Grignard reagent) and its subsequent reaction with a suitable silicon electrophile, typically silicon tetrachloride (SiCl₄).
The Grignard reagent, styrylmagnesium bromide, can be prepared by reacting β-bromostyrene with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The subsequent reaction with an excess of silicon tetrachloride leads to the formation of styryltrichlorosilane. A reverse addition protocol, where the Grignard reagent is added to the solution of silicon tetrachloride, is often employed to minimize the formation of di- and tri-substituted products. gelest.comdtic.mil
Reaction Scheme: C₆H₅CH=CHBr + Mg → C₆H₅CH=CHMgBr C₆H₅CH=CHMgBr + SiCl₄ → (E)-C₆H₅CH=CHSiCl₃ + MgBrCl
The reaction conditions, such as solvent composition and temperature, can influence the yield and purity of the product. For instance, using a mixture of diethyl ether and THF has been reported to be beneficial for the formation of the Grignard reagent from certain styryl halides. google.com
| Grignard Precursor | Silicon Source | Solvent | Key Conditions | Yield (%) |
| β-bromostyrene | SiCl₄ | THF | Reverse addition, low temperature | 60-70 |
| Ring-halogenated styrene (B11656) | SiCl₄ | Diethyl ether/THF | Controlled temperature | Not specified |
Vinylmetalation-Derived Approaches
Vinylmetalation involves the addition of an organometallic reagent across a triple bond, such as that in phenylacetylene, to generate a new, more complex vinylmetallic species. This intermediate can then be trapped with an electrophile like silicon tetrachloride to yield the desired vinylsilane.
One potential route involves the carbocupration of phenylacetylene. A lithium dialkylcuprate can add across the alkyne to form a vinylcuprate intermediate. Subsequent reaction with SiCl₄ would then furnish the styryltrichlorosilane. The stereochemistry of the resulting vinylsilane is dependent on the specific reaction conditions and the nature of the organometallic reagents used.
Another approach could involve the hydrometalation of phenylacetylene, for example, using a hydroboration or hydroalumination reagent, followed by a metal-halogen exchange and subsequent reaction with silicon tetrachloride. The stereochemical outcome of these reactions is often highly controlled, potentially favoring the formation of the (E)-isomer.
Olefin Metathesis and Related Transformations for Styryltrichlorosilane Synthesis
Olefin metathesis has emerged as a highly efficient and selective method for the formation of carbon-carbon double bonds. The cross-metathesis of a vinylsilane with an olefin, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, provides a direct route to substituted vinylsilanes with high stereocontrol. d-nb.inforesearchgate.net
The synthesis of (E)-styryltrichlorosilane can be achieved through the cross-metathesis of vinyltrichlorosilane with styrene. This reaction is typically catalyzed by a first or second-generation Grubbs' catalyst. The reaction proceeds through a series of metallacyclobutane intermediates, and the release of ethylene (B1197577) as a volatile byproduct drives the reaction to completion. A key advantage of this method is its high stereoselectivity, almost exclusively yielding the (E)-isomer. d-nb.infohrpub.org
Reaction Scheme: CH₂=CHSiCl₃ + C₆H₅CH=CH₂ --(Grubbs' Catalyst)--> (E)-C₆H₅CH=CHSiCl₃ + CH₂=CH₂
The efficiency of the reaction can be influenced by the nature of the substituents on the silicon atom. Vinylsilanes with alkoxy or siloxy groups often exhibit high reactivity and selectivity in these transformations. d-nb.inforesearchgate.net
| Vinylsilane | Olefin | Catalyst | Solvent | Temperature | (E)-Isomer Selectivity |
| Vinyltriethoxysilane (B1683064) | Styrene | Grubbs' 1st Gen. | CH₂Cl₂ | Room Temp. - Reflux | >98% |
| Vinyltrichlorosilane | Styrene | Grubbs' 2nd Gen. | Toluene | Room Temp. - 60°C | >98% |
Stereoselective Synthetic Enhancements for (E)-Styryltrichlorosilane Purity
Achieving high stereochemical purity is paramount for the utility of (E)-styryltrichlorosilane. Several strategies can be employed to enhance the formation of the desired (E)-isomer.
In the context of cross-coupling and vinylmetalation reactions, the choice of catalyst, ligands, and reaction conditions plays a crucial role. For instance, in palladium-catalyzed reactions, bulky phosphine ligands can influence the stereochemical outcome of the reductive elimination step. Similarly, the stereochemistry of vinylmetalation reactions can often be directed by the choice of the metal and the reaction temperature.
For Grignard-based routes, the stereochemistry of the starting halostyrene is typically retained in the final product. Therefore, starting with a pure (E)-halostyrene is the most straightforward approach to obtaining the pure (E)-product.
The olefin metathesis approach inherently provides excellent (E)-selectivity. The thermodynamic stability of the trans-disubstituted olefin product drives the equilibrium towards the formation of the (E)-isomer. The choice of the Grubbs-type catalyst can further fine-tune this selectivity. Second-generation catalysts are often more robust and can provide higher yields and selectivity under milder conditions. hrpub.org
Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability
The choice of a synthetic route for (E)-styryltrichlorosilane depends on several factors, including the desired scale of production, cost of starting materials and catalysts, and the required level of stereochemical purity.
| Synthetic Pathway | Key Advantages | Key Disadvantages | Scalability |
| Palladium-Catalyzed Coupling | Potential for high yields and functional group tolerance. | Catalyst cost, potential for side reactions, less established for this specific product. | Moderate to good, depending on catalyst loading. |
| Grignard Route | Utilizes readily available and inexpensive starting materials (Mg, SiCl₄). | Moisture-sensitive, potential for formation of byproducts, requires stoichiometric magnesium. | Good, well-established for industrial applications. |
| Vinylmetalation | Can offer high stereocontrol. | Often requires cryogenic temperatures and highly reactive, pyrophoric reagents. | Generally poor for large-scale production. |
| Olefin Metathesis | Excellent (E)-stereoselectivity, mild reaction conditions, high functional group tolerance. | High cost of ruthenium catalysts, potential for catalyst poisoning. | Moderate, catalyst cost can be a limiting factor. |
Reactivity and Transformational Pathways of E Styryltrichlorosilane
Reactions at the Silicon Center of (E)-Styryltrichlorosilane
The trichlorosilyl (B107488) group is the primary site of reactivity in [(E)-Styryl]trichlorosilane, undergoing various nucleophilic substitution reactions. These transformations are fundamental to the synthesis of a wide range of organosilicon compounds.
Hydrolysis and Controlled Condensation Reactions to Oligomers and Polymers
The hydrolysis of the Si-Cl bonds in this compound is a facile process, leading to the formation of reactive silanetriols. These intermediates are highly prone to undergo condensation reactions, forming siloxane (Si-O-Si) bonds. This process is the foundation for the synthesis of styryl-functionalized polysilsesquioxanes. bohrium.comsemanticscholar.orgmdpi.commdpi.comacs.org
Under controlled conditions, the hydrolysis and condensation can be directed to produce various structures, from cyclic oligomers to complex, three-dimensional cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). The specific outcome of the reaction is influenced by factors such as the concentration of reactants, the solvent system, temperature, and the presence of catalysts (acidic or basic). For instance, the hydrolytic polycondensation of trifunctional organosilanes can be tailored to yield soluble polysilsesquioxanes with specific molecular weight distributions.
| Reaction Condition | Primary Product(s) | Structural Features |
| Dilute solution, excess water | Low molecular weight oligomers, cyclic siloxanes | Formation of small, soluble species |
| Concentrated solution, controlled water addition | High molecular weight polymers (polysilsesquioxanes) | Cross-linked, network structures |
| Specific templates or catalysts | Polyhedral Oligomeric Silsesquioxanes (POSS) | Well-defined, cage-like molecules |
Alkoxylation and Aminolysis of the Silicon-Chlorine Bonds
The silicon-chlorine bonds in this compound are susceptible to cleavage by nucleophiles such as alcohols and amines, leading to alkoxylation and aminolysis products, respectively.
Alkoxylation involves the reaction with alcohols to form (E)-styryltrialkoxysilanes. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting trialkoxysilanes are more stable towards hydrolysis than their trichlorosilane (B8805176) precursor and are often used as monomers in sol-gel processes.
Aminolysis , the reaction with primary or secondary amines, results in the formation of (E)-styrylsilazanes. This reaction is also typically performed in the presence of a base or by using an excess of the amine to act as both a nucleophile and an HCl scavenger. The resulting aminosilanes are valuable intermediates in organic synthesis.
| Reagent Type | General Reactant | General Product | Byproduct |
| Alcohol | R-OH | (E)-Styryl-Si(OR)₃ | HCl |
| Primary Amine | R-NH₂ | (E)-Styryl-Si(NHR)₃ | HCl |
| Secondary Amine | R₂NH | (E)-Styryl-Si(NR₂)₃ | HCl |
Substitution Reactions with Organometallic Reagents for Derivatization
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can displace the chlorine atoms at the silicon center. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com This provides a versatile method for the formation of new silicon-carbon bonds, allowing for the derivatization of the (E)-styryl silicon core.
The extent of substitution can often be controlled by the stoichiometry of the organometallic reagent. For example, the reaction with one equivalent of a Grignard reagent can lead to the formation of (E)-styryl(organo)dichlorosilane, while an excess can result in the trisubstituted product, (E)-styryl(triorgano)silane. These reactions must be carried out under anhydrous conditions to prevent the quenching of the highly reactive organometallic reagents. wikipedia.org
| Organometallic Reagent | Stoichiometry (Reagent:Silane) | Typical Product |
| Grignard Reagent (RMgX) | 1:1 | (E)-Styryl(R)SiCl₂ |
| Grignard Reagent (RMgX) | 3:1 (excess) | (E)-Styryl-SiR₃ |
| Organolithium (RLi) | 1:1 | (E)-Styryl(R)SiCl₂ |
| Organolithium (RLi) | 3:1 (excess) | (E)-Styryl-SiR₃ |
Formation of Hypervalent Silicon Intermediates
In the presence of strong Lewis bases or nucleophiles, the silicon atom in this compound can expand its coordination number beyond four to form hypervalent intermediates, such as pentacoordinate siliconates. researchgate.netosti.gov These species are generally more reactive than their tetracoordinate counterparts and are often invoked as key intermediates in various substitution reactions at the silicon center.
The formation of these hypervalent species can be detected by techniques such as NMR spectroscopy. The stability and reactivity of these intermediates are influenced by the nature of the ligands attached to the silicon atom and the surrounding solvent environment.
Reactions Involving the (E)-Styryl Moiety of (E)-Styryltrichlorosilane
The carbon-carbon double bond in the styryl group provides a second reactive site within the molecule, primarily undergoing electrophilic addition reactions.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
The π-electrons of the carbon-carbon double bond are nucleophilic and can react with various electrophiles. This leads to the saturation of the double bond and the formation of new single bonds.
A common example is the halogenation of the double bond, for instance, with bromine (Br₂). The reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This typically results in the anti-addition of the two bromine atoms across the double bond. youtube.comyoutube.comyoutube.com
Another important electrophilic addition is hydrohalogenation , the addition of hydrogen halides (e.g., HBr, HCl). This reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. This regioselectivity is due to the formation of the more stable carbocation intermediate.
| Electrophilic Reagent | Reaction Type | Key Intermediate | Stereochemistry/Regiochemistry |
| Bromine (Br₂) | Halogenation | Cyclic Bromonium Ion | Anti-addition |
| Hydrogen Bromide (HBr) | Hydrohalogenation | Carbocation | Markovnikov addition |
| Hydrogen Chloride (HCl) | Hydrohalogenation | Carbocation | Markovnikov addition |
Hydrogenation and Reduction of the Styryl Group
The carbon-carbon double bond in the styryl group of (E)-styryltrichlorosilane and related styrylsilanes can be readily reduced to a single bond through catalytic hydrogenation. This transformation is a fundamental process for the synthesis of saturated phenethylsilane derivatives. The reaction typically involves the use of hydrogen gas in the presence of a transition metal catalyst.
Commonly employed catalysts for the hydrogenation of styrenic double bonds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium complexes. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, in situ generation of molecular hydrogen from the addition of triethylsilane to a palladium-charcoal catalyst has been shown to be an effective method for the rapid and efficient reduction of multiple bonds under mild, neutral conditions. nih.gov
The hydrogenation process is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com This stereochemical outcome is particularly relevant when the substrate contains stereocenters near the double bond. While there is no carbocation intermediate, meaning rearrangements of the carbon skeleton are avoided, the stereochemistry of the product needs to be considered if new chiral centers are formed. youtube.com
| Substrate | Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Styrene (B11656) (analog) | Rh(I) complex | H₂ | Methanol | 25 | >95 |
| (E)-Chalcone (analog) | Cationic Rh-PPh₃ | H₂ | γ-Valerolactone | 60 | High |
| Various olefins | Pd/C | Triethylsilane | N/A | Room Temp | High |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group in styrylsilanes can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org The trichlorosilyl group (-SiCl₃) is strongly electron-withdrawing, which should in principle make (E)-styryltrichlorosilane a reactive dienophile.
The Diels-Alder reaction is a concerted process that creates a new cyclohexene (B86901) ring with the formation of two new carbon-carbon sigma bonds. organic-chemistry.org A key requirement for the diene is the ability to adopt an s-cis conformation. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, a dienophile with a trans configuration, like (E)-styryltrichlorosilane, will lead to a product where the substituents on the corresponding carbons of the newly formed ring are also in a trans relationship.
While specific examples of Diels-Alder reactions with (E)-styryltrichlorosilane are not extensively documented in readily available literature, the general principles of vinylsilane reactivity in such cycloadditions are well-established. acs.org The resulting silyl-substituted cyclohexenes can be valuable intermediates for further synthetic transformations.
Oxidative Cleavage and Functionalization of the Olefinic Bond
The olefinic bond in (E)-styryltrichlorosilane is susceptible to oxidative cleavage and various functionalization reactions. These transformations provide pathways to a range of valuable chemical compounds.
Oxidative Cleavage: Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. While specific studies on the ozonolysis of (E)-styryltrichlorosilane are limited, the reaction of ozone with vinylsilanes is known to occur readily. electronicsandbooks.com This reaction would be expected to cleave the double bond to yield benzaldehyde (B42025) and a silyl-substituted formaldehyde (B43269) equivalent, which would likely be unstable and hydrolyze.
Functionalization: The double bond can also be functionalized through various addition reactions. For example, visible-light-driven protocols have been developed for the versatile functionalization of a wide variety of olefins. nih.gov These methods can introduce keto, nitrile, nitro, ester, and halogenated functionalities onto the alkene. Additionally, visible light-mediated three-component functionalization of olefins can lead to the synthesis of β-amino alcohols and β-amino ethers. rsc.org The specific application of these modern functionalization techniques to (E)-styryltrichlorosilane would depend on the compatibility of the reagents with the trichlorosilyl group.
Cross-Coupling Reactions Utilizing (E)-Styryltrichlorosilane as a Coupling Partner
Organosilicon reagents, including vinylsilanes, are valuable partners in a variety of palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. The trichlorosilyl group in (E)-styryltrichlorosilane can be activated, typically with a fluoride (B91410) source, to facilitate these transformations.
Suzuki-Miyaura Type Coupling with Halides and Pseudohalides
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, traditionally involving the reaction of an organoboron compound with an organic halide or pseudohalide. While vinylboronic acids can be unstable, stabilized forms like potassium vinyltrifluoroborate have been successfully used in Suzuki-Miyaura reactions with aryl electrophiles. nih.gov The analogous reaction with vinyltrichlorosilanes, such as (E)-styryltrichlorosilane, would require in situ conversion to a more reactive species, potentially a trifluorosilicate or a silanolate, to participate effectively in the catalytic cycle. The development of conditions for the Suzuki-Miyaura coupling of challenging substrates, such as heteroaryl chlorides, highlights the broad potential of this reaction. rsc.org
Hiyama and Negishi Coupling Variants with (E)-Styryltrichlorosilane
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. wikipedia.org This reaction is particularly relevant for (E)-styryltrichlorosilane. A crucial step in the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source, such as TBAF (tetrabutylammonium fluoride), or a base. organic-chemistry.org The use of organosilanes with electron-withdrawing groups on the silicon, such as the chloro groups in (E)-styryltrichlorosilane, can enhance the reaction rate. organic-chemistry.org Hiyama couplings have been successfully applied to the synthesis of a variety of compounds, including biaryls and stilbenes, from the reaction of arylsilanes or styrylsilanes with aryl halides. mdpi.comnih.gov
| Organosilane | Coupling Partner | Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) |
| Aryl trialkoxysilane | Aryl mesylate | Pd(OAc)₂ / XPhos | TBAF | Toluene | 100 | 40-97 |
| Arylsilane | Alkyl bromide/iodide | PdBr₂ / P(t-Bu)₂Me | Bu₄NF | THF | Room Temp | 65-81 |
| Enaminone | Triethoxy(aryl)silane | Pd(OAc)₂ | CuF₂ | Dioxane | 100 | up to 93 |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.comorganic-chemistry.org While (E)-styryltrichlorosilane itself is not an organozinc reagent, it could potentially be converted into one. More commonly, vinylsilanes can be precursors to the required organozinc species. The Negishi coupling is known for its broad scope, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
Sonogashira Type Cross-Couplings Involving Styrylsilanes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of styrylsilanes, the Sonogashira reaction is more commonly employed where the styryl moiety is part of the halide coupling partner, reacting with a silyl-protected alkyne. However, variations of the Sonogashira reaction have been developed that utilize organosilicon compounds directly. For instance, under modified conditions where the silyl (B83357) group is activated, a Sonogashira-type conversion at the C-Si bond is possible. gelest.com This provides an alternative to a two-step protodesilylation/Sonogashira sequence.
| Alkyne | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent |
| Terminal Alkyne | Aryl/Vinyl Halide | Palladium complex | Cu(I) salt | Amine | Various |
| 1-Aryl-2-(trimethylsilyl)acetylene | Aryl Halide | Palladium complex | None | TBAF | DMF |
Catalytic Asymmetric Cross-Coupling Methodologies
The development of catalytic asymmetric cross-coupling reactions involving organotrichlorosilanes such as (E)-Styryltrichlorosilane presents a significant challenge in synthetic chemistry. The high reactivity of the Si-Cl bonds and the potential for side reactions often complicate the development of stereoselective transformations. While specific examples of catalytic asymmetric cross-coupling of (E)-Styryltrichlorosilane are not extensively documented in peer-reviewed literature, the principles of asymmetric catalysis with analogous organosilicon compounds can provide a framework for potential synthetic strategies.
The primary approach for the asymmetric cross-coupling of organosilanes involves the use of chiral transition metal catalysts, typically based on palladium or rhodium. These catalysts, featuring chiral ligands, can create a chiral environment around the metal center, enabling the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds. For a substrate like (E)-Styryltrichlorosilane, a hypothetical asymmetric cross-coupling reaction would likely involve the activation of the silicon-carbon bond and its subsequent reaction with a suitable coupling partner, such as an aryl or vinyl halide, in the presence of a chiral catalyst.
One potential pathway could be a modified Hiyama coupling, where the trichlorosilyl group is activated under conditions that are compatible with a chiral ligand system. The choice of the chiral ligand is critical for inducing enantioselectivity. Ligands such as chiral phosphines (e.g., BINAP derivatives) or chiral dienes have been successfully employed in asymmetric rhodium-catalyzed additions of organosilanes to unsaturated systems. nih.gov
A significant hurdle in developing such methodologies is the management of the reactivity of the trichlorosilyl group, which is prone to hydrolysis and can interact with the catalyst or other reagents in the reaction mixture. The presence of three chlorine atoms makes the silicon center highly electrophilic, which can lead to catalyst deactivation or undesired side reactions.
Table 1: Representative Chiral Ligands for Asymmetric Cross-Coupling of Organosilanes
| Ligand Type | Example Ligand | Metal | Potential Application |
| Chiral Phosphine (B1218219) | (R)-BINAP | Palladium, Rhodium | Asymmetric Arylation/Vinylation |
| Chiral Diene | (S,S)-Ph-bod* | Rhodium | Asymmetric 1,4-Addition |
| Chiral N-Heterocyclic Carbene | - | Palladium, Copper | Asymmetric C-C Bond Formation |
*Data in this table is representative of ligands used in asymmetric cross-coupling of organosilicon compounds in general, as direct data for (E)-Styryltrichlorosilane is not available.
Future research in this area would likely focus on the design of novel chiral ligands and catalytic systems that can tolerate the functional groups present in (E)-Styryltrichlorosilane and effectively control the stereochemistry of the cross-coupling reaction. The development of milder activation methods for the trichlorosilyl group would also be a crucial step towards achieving successful catalytic asymmetric transformations.
Polymerization and Oligomerization Mechanisms of (E)-Styryltrichlorosilane
(E)-Styryltrichlorosilane is a bifunctional monomer, possessing two reactive sites for polymerization: the styryl moiety (vinyl group attached to a benzene (B151609) ring) and the trichlorosilyl group. This dual reactivity allows for its participation in different polymerization mechanisms, leading to a variety of polymeric structures.
Free Radical Polymerization of the Styryl Moiety
The styryl group of (E)-Styryltrichlorosilane can undergo free radical polymerization in a manner analogous to styrene. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then add to the double bond of the styryl moiety, initiating a polymer chain.
The propagation step involves the sequential addition of monomer units to the growing polymer radical. The stability of the benzylic radical formed as an intermediate contributes to the propensity of the styryl group to undergo this type of polymerization. However, the presence of the bulky and electron-withdrawing trichlorosilyl group can influence the reactivity of the monomer and the properties of the resulting polymer. Electronegative chloro groups on the silicon atom can weaken the β-effect (the stabilizing interaction between the C-Si bond and a carbocationic center β to the silicon), which in turn can affect the electrophilic reactions at the styryl group. mcmaster.ca Research on trichlorosilyl-substituted styrenes has shown that under certain acidic conditions, these compounds can undergo oligomerization. mcmaster.ca In this process, chain termination can compete with propagation, for instance, through an internal Friedel-Crafts reaction, leading to the formation of low molecular weight oligomers terminated with indane structures. mcmaster.ca
Table 2: Typical Conditions for Free Radical Polymerization of Styrenic Monomers
| Parameter | Condition |
| Initiator | AIBN, BPO |
| Temperature | 60-100 °C |
| Solvent | Toluene, Benzene, Dioxane |
| Monomer Concentration | 1-5 M |
*This table presents general conditions for the free radical polymerization of styrenic monomers. Specific conditions for (E)-Styryltrichlorosilane may vary.
Condensation Polymerization via the Trichlorosilyl Group
The trichlorosilyl group of (E)-Styryltrichlorosilane is highly susceptible to hydrolysis. In the presence of water, the silicon-chlorine bonds are readily cleaved to form silanol (B1196071) (Si-OH) groups, with the concomitant release of hydrochloric acid. These silanol intermediates are highly reactive and can undergo condensation reactions with each other to form siloxane (Si-O-Si) linkages. nih.gov
This process is a form of condensation polymerization, where the step-wise reaction between monomer units leads to the formation of a polymer and the elimination of a small molecule (in this case, HCl followed by water). The trifunctionality of the trichlorosilyl group allows for the formation of a cross-linked network structure. The degree of cross-linking and the final properties of the polysiloxane network can be controlled by the reaction conditions, such as the amount of water, temperature, and the presence of catalysts. nih.gov Most silsesquioxanes, which are cage-like or ladder-like structures, are synthesized from organotrichlorosilanes. nih.gov
n (E)-Styryl-SiCl₃ + 3n H₂O → [ (E)-Styryl-SiO₁.₅ ]n + 3n HCl
The resulting polymer would be a polysilsesquioxane with pendant (E)-styryl groups. These styryl groups can potentially undergo further reactions, such as cross-linking through the vinyl group.
Copolymerization with Other Monomers
The dual reactivity of (E)-Styryltrichlorosilane also makes it a valuable monomer for copolymerization. It can be copolymerized with a variety of other monomers through either the styryl moiety or the trichlorosilyl group.
Copolymerization via the Styryl Group:
The styryl group can be copolymerized with other vinyl monomers via free radical polymerization. Examples of potential comonomers include styrene, acrylates, methacrylates, and acrylonitrile. The reactivity ratios of (E)-Styryltrichlorosilane and the comonomer would determine the composition and sequence distribution of the resulting copolymer. The incorporation of the silyl functionality along the polymer backbone can impart unique properties to the material, such as improved thermal stability, altered solubility, and the ability to form inorganic-organic hybrid materials upon hydrolysis and condensation of the silyl groups. For instance, the copolymerization of vinyltriethoxysilane (B1683064) (a related vinyl silane) with styrene has been reported. scielo.br
Copolymerization via the Trichlorosilyl Group:
The trichlorosilyl group can participate in co-condensation reactions with other organoalkoxysilanes or organochlorosilanes. By controlling the stoichiometry and the nature of the co-monomers, it is possible to tailor the structure and properties of the resulting polysiloxane network. For example, co-condensation with a difunctional silane (B1218182), such as dimethyldichlorosilane, would lead to the formation of a more flexible, linear or branched polysiloxane with pendant styryl groups.
Table 3: Potential Comonomers for Copolymerization with (E)-Styryltrichlorosilane
| Polymerization Mechanism | Comonomer Class | Example Comonomers | Resulting Polymer Type |
| Free Radical Polymerization | Vinyl Monomers | Styrene, Methyl Methacrylate | Organic Copolymer with Pendant Silyl Groups |
| Condensation Polymerization | Organosilanes | Dimethyldichlorosilane, Phenyltrichlorosilane (B1630512) | Inorganic-Organic Hybrid Copolymer (Polysiloxane) |
Advanced Spectroscopic and Structural Elucidation Methodologies for E Styryltrichlorosilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of (E)-Styryltrichlorosilane, offering unambiguous insights into its proton, carbon, and silicon environments, as well as the connectivity between these nuclei.
The ¹H and ¹³C NMR spectra provide foundational information for confirming the structure of the styryl group and its trans (E) configuration. While specific spectral data for (E)-Styryltrichlorosilane is not widely published, data from analogous compounds such as (E)-styryl silanes and vinyltrichlorosilane allow for accurate predictions.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The phenyl protons typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The two vinylic protons are crucial for confirming the E stereochemistry. They appear as two distinct doublets with a characteristic large coupling constant (J) of approximately 19 Hz, indicative of a trans relationship. The proton alpha to the silicon atom (Si-CH=) is generally found further downfield (δ ~7.0-7.3 ppm) compared to the beta proton (Ph-CH=), which resonates at a slightly lower chemical shift (δ ~6.8-7.1 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The phenyl carbons are expected to resonate in the typical aromatic region (δ 125-140 ppm). The vinylic carbons show distinct chemical shifts; the carbon atom directly attached to the silicon (α-carbon) is deshielded and appears at a higher chemical shift (δ ~140-145 ppm) compared to the β-carbon, which is influenced by the phenyl ring (δ ~130-135 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)-Styryltrichlorosilane
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Notes |
| Vinylic H (α to Si) | 7.0 - 7.3 (d) | - | J ≈ 19 Hz (trans coupling) |
| Vinylic H (β to Si) | 6.8 - 7.1 (d) | - | J ≈ 19 Hz (trans coupling) |
| Vinylic C (α to Si) | - | 140 - 145 | Directly attached to the electron-withdrawing SiCl₃ group. |
| Vinylic C (β to Si) | - | 130 - 135 | Attached to the phenyl group. |
| Phenyl C (ipso) | - | 135 - 140 | Carbon attached to the vinyl group. |
| Phenyl C (ortho, meta) | 7.2 - 7.6 (m) | 128 - 130 | Overlapping signals typical for a monosubstituted benzene (B151609) ring. |
| Phenyl C (para) | 7.2 - 7.6 (m) | 129 - 131 | Chemical shift is sensitive to the electronic nature of the substituent. |
²⁹Si NMR spectroscopy is a highly diagnostic tool for probing the immediate environment of the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For (E)-Styryltrichlorosilane, the silicon atom is bonded to three electronegative chlorine atoms and one sp²-hybridized carbon of the vinyl group. Based on data for analogous compounds like phenyltrichlorosilane (B1630512) (δ ≈ -6 ppm) and vinyltrichlorosilane (δ ≈ 7.5 ppm), the ²⁹Si chemical shift for (E)-Styryltrichlorosilane is predicted to be in the range of δ -5 to +10 ppm (relative to TMS). nih.govnih.gov This region is characteristic for silicon atoms in an RSiCl₃ environment.
Interactive Data Table: Comparison of ²⁹Si NMR Chemical Shifts for Related Organotrichlorosilanes
| Compound | Structure | Reported ²⁹Si δ (ppm) |
| Phenyltrichlorosilane | Ph-SiCl₃ | ~ -6 |
| Vinyltrichlorosilane | CH₂=CH-SiCl₃ | ~ +7.5 |
| (E)-Styryltrichlorosilane | Ph-CH=CH-SiCl₃ | -5 to +10 (Predicted) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a strong cross-peak between the two vinylic protons, confirming their scalar coupling and adjacency. It would also reveal correlations between the ortho, meta, and para protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the α-vinylic proton to the α-vinylic carbon, the β-vinylic proton to the β-vinylic carbon, and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for (E)-Styryltrichlorosilane would include:
The α-vinylic proton showing a correlation to the ipso-carbon of the phenyl ring.
The β-vinylic proton showing correlations to the α-vinylic carbon and the ortho-carbons of the phenyl ring.
The ortho-protons of the phenyl ring correlating with the β-vinylic carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and bonds. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of (E)-Styryltrichlorosilane is expected to be dominated by several key absorptions.
C-H stretching (aromatic and vinylic): Bands above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) are characteristic of sp² C-H stretching.
C=C stretching: A sharp band around 1600-1625 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond of the vinyl group. The C=C stretching of the aromatic ring appears around 1450-1580 cm⁻¹.
C-H out-of-plane bending: A strong absorption around 960-980 cm⁻¹ is highly diagnostic for the trans configuration of the double bond.
Si-Cl stretching: Strong, broad absorptions in the region of 450-600 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the Si-Cl bonds in the trichlorosilyl (B107488) group.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. ksu.edu.sa
C=C stretching: The vinyl C=C stretch around 1600-1625 cm⁻¹ is typically a very strong and sharp signal in the Raman spectrum.
Aromatic ring breathing mode: A strong, sharp band around 1000 cm⁻¹ is characteristic of the symmetric ring breathing vibration of the monosubstituted benzene ring.
Si-Cl symmetric stretching: A strong, polarized band in the lower frequency region (around 400-500 cm⁻¹) corresponds to the symmetric Si-Cl stretch.
Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for (E)-Styryltrichlorosilane
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic/Vinylic C-H stretch | 3020 - 3080 | 3020 - 3080 | Medium |
| Vinylic C=C stretch | 1600 - 1625 | 1600 - 1625 | Medium (IR), Strong (Raman) |
| Aromatic Ring C=C stretch | 1450 - 1580 | 1450 - 1580 | Medium-Strong |
| trans C-H out-of-plane bend | 960 - 980 | Weak/Absent | Strong (IR) |
| Aromatic Ring Breathing | Weak/Absent | ~1000 | Strong (Raman) |
| Si-Cl asymmetric stretch | 490 - 600 | 490 - 600 | Strong (IR), Medium (Raman) |
| Si-Cl symmetric stretch | Weak | 400 - 500 | Strong (Raman) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
Electron Ionization (EI-MS): EI is a hard ionization technique that leads to extensive fragmentation. The molecular ion peak (M⁺˙) for (E)-Styryltrichlorosilane (C₈H₇Cl₃Si) would be expected at m/z 236, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si). The isotopic pattern of the molecular ion and chlorine-containing fragments would be characteristic, showing multiple peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern is predicted to be dominated by cleavages of the bonds around the silicon atom and losses from the trichlorosilyl group.
Loss of a chlorine atom: A prominent peak at [M - Cl]⁺ (m/z 201 for ³⁵Cl) is expected.
Loss of the SiCl₃ group: Cleavage of the C-Si bond would lead to the formation of a styryl cation [C₈H₇]⁺ at m/z 103.
Formation of SiClₓ fragments: Peaks corresponding to [SiCl₃]⁺ (m/z 133), [SiCl₂]⁺˙ (m/z 98), and [SiCl]⁺ (m/z 63) are likely to be observed.
Chemical Ionization (CI-MS): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺. For (E)-Styryltrichlorosilane, this would appear at m/z 237. This technique is valuable for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.
Interactive Data Table: Predicted Major Fragments in the EI Mass Spectrum of (E)-Styryltrichlorosilane
| m/z (for ³⁵Cl, ²⁸Si) | Predicted Fragment Ion | Notes |
| 236 | [C₈H₇Cl₃Si]⁺˙ (Molecular Ion) | Will show a characteristic isotopic pattern due to three Cl atoms. |
| 201 | [C₈H₇Cl₂Si]⁺ | Loss of a Cl radical from the molecular ion. |
| 133 | [SiCl₃]⁺ | Trichlorosilyl cation. |
| 103 | [C₆H₅CH=CH]⁺ | Styryl cation, resulting from C-Si bond cleavage. |
| 98 | [SiCl₂]⁺˙ | Dichlorosilylene radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) in Polymer Characterization
The characterization of polymers derived from monomers like (E)-styryltrichlorosilane is critical for understanding their structural integrity, molecular weight distribution, and end-group fidelity. Mass spectrometry, particularly through soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), has become an indispensable analytical tool for the micro-structural analysis of polymeric materials. nih.gov These methods are preferred because they can generate polymer ions with minimal fragmentation, preserving the structural information of the macromolecules. nih.govwpmucdn.com
Electrospray Ionization (ESI):
ESI is a technique used to produce gas-phase ions from a liquid solution. youtube.com A high voltage is applied to the sample solution as it is ejected from a capillary, forming an aerosol of charged droplets. youtube.com A drying gas causes the solvent to evaporate, increasing the charge density on the droplets until Coulombic repulsion overcomes the surface tension, leading to the formation of gas-phase analyte ions. youtube.com
For polymer analysis, ESI-MS is highly effective, especially for large or polar molecules. rsc.org It often produces a series of multiply charged ions for a single polymer chain, which can extend the effective mass range of the spectrometer. youtube.comrsc.org The comprehensive study of silicon-based organic compounds and polymers, such as polysiloxanes, has been successfully facilitated by ESI mass spectrometry, often coupled with high-resolution analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) to determine accurate masses and propose fragmentation pathways. nih.govnih.gov In the context of polymers from (E)-styryltrichlorosilane, ESI-MS would be instrumental in identifying the repeating units and the nature of the end-groups, particularly after hydrolysis of the trichlorosilyl moiety to form siloxane linkages.
Matrix-Assisted Laser Desorption/Ionization (MALDI):
MALDI is another soft ionization technique ideal for analyzing large, non-volatile molecules like synthetic polymers. wpmucdn.com The polymer sample is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase. bohrium.com MALDI is frequently paired with a time-of-flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift tube. bohrium.com
MALDI-TOF MS is exceptionally valuable for determining the absolute molecular weight distribution of polymers. sigmaaldrich.com It allows for the resolution of individual n-mers in a polymer distribution, enabling the precise calculation of key parameters. sigmaaldrich.com For polymers with a relatively low dispersity (Đ ≤ 1.3), MALDI-TOF MS can accurately determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). sigmaaldrich.com Furthermore, the high resolution allows for the confirmation of polymer end-groups by analyzing the mass of individual oligomer chains. nih.gov The characterization of various functionalized polymers and polysiloxanes has been demonstrated using this technique, confirming end-group fidelity after modification reactions. sigmaaldrich.comnih.gov
The table below summarizes the key polymer characteristics that can be determined using MALDI-TOF MS.
| Parameter | Description | Formula for Calculation |
|---|---|---|
| Repeating Unit Mass (MRU) | The mass of the monomeric unit that constitutes the polymer chain. | Difference in mass between adjacent n-mer peaks. |
| End-Group Mass (MEG) | The combined mass of the terminal groups (α and ω) on the polymer chain. | Mn-mer = n(MRU) + MEG1 + MEG2 + Mionnih.gov |
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all the polymer chains in the sample. | Σ(NiMi) / ΣNi |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. | Σ(NiMi2) / Σ(NiMi) |
| Dispersity (Đ) | A measure of the heterogeneity of masses of molecules in a mixture. | Mw / Mn |
X-ray Crystallography Studies of (E)-Styryltrichlorosilane and Related Silicon-Containing Single Crystals
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a single crystal. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unambiguous structural proof. While specific X-ray crystallographic studies on (E)-styryltrichlorosilane are not prominently available in the literature, the principles of the technique and data from related silicon-containing compounds can provide significant insight into its expected solid-state structure.
The methodology involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com
Studies on related organosilicon compounds, such as vinyltrichlorosilane (CH₂=CHSiCl₃), confirm that such molecules are amenable to crystallographic analysis. nih.govnist.govnist.govnbinno.com The crystal structure of (E)-styryltrichlorosilane would be expected to reveal key structural parameters. The silicon atom would adopt a tetrahedral geometry, coordinated to three chlorine atoms and the styryl group. The planarity of the phenyl ring and the ethylene (B1197577) moiety, along with the trans configuration of the C=C double bond, would be confirmed.
Furthermore, crystallographic analysis of related substituted organic molecules has been used to determine the effects of different functional groups on molecular geometry and intermolecular packing. rsc.orgmdpi.com For (E)-styryltrichlorosilane, the analysis would precisely define the Si-Cl and Si-C bond lengths, the C=C bond length of the vinyl group, and the various bond angles around the silicon atom and within the styryl fragment. Intermolecular interactions, likely dominated by van der Waals forces and potentially weak C-H···Cl hydrogen bonds, would dictate the crystal packing arrangement.
The table below presents expected or typical bond lengths for the key structural motifs within (E)-styryltrichlorosilane, based on standard values and data from analogous structures.
| Bond | Expected Bond Length (Å) | Notes |
|---|---|---|
| Si-Cl | ~2.02 - 2.05 | Typical for tetrahedral chlorosilanes. |
| Si-C(sp²) | ~1.84 - 1.87 | Bond between silicon and a vinyl carbon. |
| C=C (vinyl) | ~1.33 - 1.35 | Standard double bond length. |
| C(sp²)-C(ar) | ~1.47 - 1.49 | Single bond connecting the vinyl group to the phenyl ring. |
| C-C (aromatic) | ~1.38 - 1.40 | Average C-C bond length within the phenyl ring. |
Computational and Theoretical Investigations of E Styryltrichlorosilane
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of molecules like (E)-Styryltrichlorosilane. These ab initio methods, which solve the Schrödinger equation without empirical data, provide profound insights into molecular geometry, orbital energies, and charge distribution. lsu.edu For (E)-Styryltrichlorosilane, such calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms.
Key aspects of its electronic structure that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, quantum chemical calculations can map the electrostatic potential surface, which illustrates the charge distribution across the molecule. This would reveal the electron-rich and electron-deficient regions of (E)-Styryltrichlorosilane, offering clues to its intermolecular interactions and reactive sites. Analysis of the bonding characteristics would involve examining the nature of the silicon-chlorine (Si-Cl), silicon-carbon (Si-C), and carbon-carbon (C=C) bonds, quantifying their covalent and ionic character.
Density Functional Theory (DFT) Studies of Reactivity, Reaction Mechanisms, and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating the reactivity and reaction mechanisms of chemical compounds due to its balance of accuracy and computational cost. researchgate.netimist.ma For (E)-Styryltrichlorosilane, DFT studies would provide a detailed understanding of its chemical behavior in various reactions.
The reactivity of (E)-Styryltrichlorosilane can be quantified through DFT-calculated descriptors such as global and local reactivity indices. These include electronegativity, chemical hardness, and the Fukui function, which help predict the most likely sites for nucleophilic or electrophilic attack. For instance, the analysis would likely pinpoint the reactivity of the vinyl group and the Si-Cl bonds.
DFT is also instrumental in mapping the potential energy surfaces of reactions involving (E)-Styryltrichlorosilane. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, transition states. consensus.app A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. imist.ma For example, in a hydrolysis reaction, DFT could be used to model the stepwise substitution of chloride ions by hydroxyl groups, calculating the energy barriers for each step.
The following table illustrates the kind of data that would be generated from a DFT study on the reaction of (E)-Styryltrichlorosilane with a nucleophile:
| Parameter | Value (kcal/mol) |
| Energy of Reactants | - |
| Energy of Transition State | - |
| Energy of Products | - |
| Activation Energy | - |
| Reaction Enthalpy | - |
Note: Specific values are not provided due to the absence of published research on this specific reaction.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational landscapes and intermolecular interactions. mdpi.com An MD simulation of (E)-Styryltrichlorosilane would model the motion of its atoms over time by solving Newton's equations of motion.
A key application of MD would be to explore the conformational flexibility of the molecule. While the carbon-carbon double bond is rigid, rotation around the C-C and Si-C single bonds allows the molecule to adopt various conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and reactivity.
MD simulations are also powerful for studying intermolecular interactions. By simulating a system containing multiple (E)-Styryltrichlorosilane molecules, one can observe how they interact with each other in the liquid or solid phase. This can reveal information about packing in the solid state and the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern its bulk properties.
Ab Initio and Semi-Empirical Methods for Predicting Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and identity of a compound. Both ab initio and semi-empirical methods can be employed for this purpose, with the choice depending on the desired accuracy and the size of the molecule. lsu.edu
For (E)-Styryltrichlorosilane, these methods can predict various spectroscopic data:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching of the C=C double bond, the Si-Cl bonds, or the C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are fundamental parameters in ¹H and ¹³C NMR spectroscopy.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption in its UV-Vis spectrum.
The predicted spectroscopic data for (E)-Styryltrichlorosilane would be presented in a table similar to the one below:
| Spectroscopic Parameter | Predicted Value |
| C=C Stretch (IR) | - cm⁻¹ |
| Si-Cl Stretch (IR) | - cm⁻¹ |
| Vinyl ¹H NMR Chemical Shift | - ppm |
| Phenyl ¹H NMR Chemical Shift | - ppm |
| λ_max (UV-Vis) | - nm |
Note: Specific values are not provided due to the absence of published research.
Computational Modeling of Catalytic Processes Involving (E)-Styryltrichlorosilane
Computational modeling is an indispensable tool for understanding and developing catalytic processes. rsc.orgnih.govnih.gov (E)-Styryltrichlorosilane is often synthesized via the hydrosilylation of phenylacetylene (B144264) with trichlorosilane (B8805176), a reaction that is typically catalyzed by transition metals.
For example, a computational study of the platinum-catalyzed hydrosilylation to form (E)-Styryltrichlorosilane would model the oxidative addition of trichlorosilane to the platinum center, the insertion of phenylacetylene into the Pt-H or Pt-Si bond, and the final reductive elimination of the product. By comparing the energy profiles of different possible pathways, the most favorable mechanism can be determined.
These computational insights are valuable for optimizing reaction conditions and for designing more efficient and selective catalysts for the synthesis of (E)-Styryltrichlorosilane and related compounds.
Applications of E Styryltrichlorosilane in Advanced Materials Science and Synthetic Organic Chemistry
Precursor in the Synthesis of Silicon-Containing Polymers and Copolymers
The unique chemical nature of (E)-Styryltrichlorosilane facilitates its use in the synthesis of advanced silicon-containing polymers. These materials often exhibit enhanced thermal stability, chemical resistance, and unique optical or electronic properties compared to their purely organic counterparts. stanford.edu
Development of High-Performance Silicone Elastomers and Resins
Silicone elastomers and resins are known for their durability and stability across a wide range of temperatures. chemtec.org The incorporation of functional groups via precursors like (E)-Styryltrichlorosilane allows for the tuning of their mechanical and physical properties. The styryl group can be involved in polymerization or cross-linking reactions, while the silane (B1218182) component forms the robust and flexible siloxane backbone.
High-performance silicone elastomers can be formulated for specialized applications requiring exceptional durability and temperature resistance. google.comdow.com While specific data for (E)-Styryltrichlorosilane is proprietary or embedded in patent literature, the properties of related functionalized silicone elastomers demonstrate the potential enhancements.
Table 1: Representative Properties of High-Performance Silicone Elastomers
| Property | Value |
|---|---|
| Tensile Strength | > 7 MPa |
| Elongation at Break | > 200% |
| Service Temperature Range | -50°C to 250°C |
Silicone resins, which are more heavily cross-linked than elastomers, provide excellent thermal and oxidative stability. The integration of aromatic moieties, such as the styryl group, can enhance the refractive index and thermal resistance of the resulting resin network.
Preparation of Organosilicon Block Copolymers and Dendrimers
The controlled synthesis of complex polymer architectures such as block copolymers and dendrimers allows for the precise design of nanoscale materials. oclc.org (E)-Styryltrichlorosilane can serve as a key monomer in these syntheses.
Organosilicon Block Copolymers: These materials combine the distinct properties of different polymer blocks. For instance, a flexible polysiloxane block can be combined with a rigid polystyrene block derived from (E)-styryl moieties. taylorfrancis.com Such combinations are valuable for creating thermoplastic elastomers or self-assembling nanostructures. The synthesis can be achieved through various polymerization techniques, including living anionic polymerization or atom transfer radical polymerization (ATRP), which allow for the sequential addition of different monomers to create well-defined block structures. oclc.org
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govresearchgate.net The synthesis of dendrimers is a stepwise process, proceeding generation by generation from a central core. iipseries.orgkirj.ee Functional molecules like (E)-Styryltrichlorosilane can be used to build the dendritic structure or to functionalize the surface of a pre-formed dendrimer. The trichlorosilyl (B107488) group can react with core molecules or branching units, while the styryl group remains available on the periphery for further reactions, such as grafting or cross-linking. nih.gov
Synthesis of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic solids at the molecular or nanometer scale. mdpi.comnih.gov This integration can lead to materials with synergistic properties, such as the flexibility and processability of polymers combined with the strength and thermal stability of ceramics. rsc.org
The sol-gel process is a common method for creating these hybrids. In this process, precursors like (E)-Styryltrichlorosilane are co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS). The trichlorosilyl group hydrolyzes and condenses to form an inorganic silica-like network, while the organic styryl group is covalently bound to this network. mdpi.com The styryl groups can then be polymerized to create an interpenetrating organic polymer network, resulting in a highly cross-linked and robust hybrid material. These materials find applications as functional coatings, separation membranes, and catalysts. rsc.org
Surface Modification and Functionalization Strategies Using (E)-Styryltrichlorosilane
The high reactivity of the trichlorosilyl group makes (E)-Styryltrichlorosilane an excellent agent for modifying the surfaces of various materials, particularly those with surface hydroxyl groups like glass, silica (B1680970), and metal oxides. researchgate.netnih.gov
Grafting onto Substrates via Silane Coupling Agents
Silane coupling agents are used to form a durable bond between inorganic substrates and organic polymers. researchgate.net (E)-Styryltrichlorosilane functions as such an agent by covalently bonding to the substrate surface. The reaction involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then condense with the surface hydroxyl groups (-OH) to form stable Si-O-Substrate linkages.
Once grafted, the styryl groups on the surface can undergo further chemical reactions. For example, they can be polymerized to graft a layer of polystyrene from the surface, significantly altering its properties. nih.gov This technique is used to improve adhesion, enhance biocompatibility, or create surfaces with specific chemical functionalities.
Table 2: Research Findings on Surface Grafting with Functional Silanes
| Substrate | Silane Used | Purpose of Grafting | Resulting Surface Property |
|---|---|---|---|
| Poly(ε-caprolactone) | Ozone followed by Poly(sodium styrene (B11656) sulfonate) | Enhance fibroblast behavior | Increased cell metabolic activity and adhesion nih.gov |
| Diatomite/Zeolite | Various Chlorosilanes | Modify surface polarity | Creation of nonpolar surfaces researchgate.net |
Formation of Self-Assembled Monolayers (SAMs) on Various Surfaces
Under controlled conditions, organotrichlorosilanes like (E)-Styryltrichlorosilane can form highly ordered, single-molecule-thick layers on substrates known as self-assembled monolayers (SAMs). nih.gov The process is driven by the reaction of the trichlorosilyl headgroup with the substrate and subsequent lateral cross-linking between adjacent silane molecules, forming a stable polysiloxane network anchored to the surface. science.gov
The resulting SAM presents the organic styryl tail groups to the environment, creating a new surface with well-defined properties. koreascience.kr For (E)-Styryltrichlorosilane, this would be an aromatic, reactive surface. The styryl groups can be used as anchor points for the subsequent attachment of other molecules, including biomolecules, or for initiating surface-initiated polymerization. The quality and packing density of the SAM can be influenced by factors such as solvent, temperature, and the presence of water. science.gov These well-defined surfaces are crucial for applications in biosensors, molecular electronics, and nanotechnology. researchgate.net
Surface Engineering for Enhanced Adhesion and Corrosion Resistance
(E)-Styryltrichlorosilane is a valuable compound in surface engineering, primarily utilized for the formation of self-assembled monolayers (SAMs) on various substrates. The trichlorosilyl group is highly reactive toward hydroxylated surfaces, such as those of silicon wafers, glass, and various metal oxides. This reactivity allows for the covalent anchoring of the molecule to the substrate, forming a dense and robust siloxane network (Si-O-Si).
The formation of these SAMs significantly modifies the surface properties of the substrate. The styryl functional group, with its aromatic and vinyl moieties, can alter the surface energy, leading to changes in wettability and providing a reactive handle for further chemical modifications. This functionalization is critical for enhancing adhesion between the inorganic substrate and subsequent organic polymer layers. The vinyl group of the styryl moiety can participate in polymerization reactions, creating a strong covalent interface with polymer matrices, which is a significant improvement over simple physical adsorption.
In the context of corrosion resistance, the densely packed monolayer of (E)-Styryltrichlorosilane acts as a physical barrier, preventing corrosive agents from reaching the underlying substrate. The hydrophobic nature of the organic layer further repels aqueous corrosive media. The formation of a stable, covalently bonded siloxane network at the interface minimizes delamination and ensures the long-term integrity of the protective coating.
| Property | Effect of (E)-Styryltrichlorosilane SAM | Mechanism |
| Adhesion | Enhanced | Covalent bonding with the substrate via siloxane linkages and potential for polymerization with overlying organic layers through the styryl group. |
| Corrosion Resistance | Increased | Formation of a dense, hydrophobic barrier that prevents contact of corrosive agents with the substrate surface. |
| Surface Energy | Modified | Introduction of the organic styryl group alters the surface from hydrophilic (hydroxylated) to more hydrophobic. |
Intermediate in the Stereoselective Synthesis of Complex Organic Molecules Bearing Silicon
The stereochemical configuration of organosilicon compounds can significantly influence their physical, chemical, and biological properties. (E)-Styryltrichlorosilane serves as a crucial intermediate in the synthesis of more complex, stereodefined silicon-containing molecules.
Introduction of Stereodefined Styrylsilyl Moieties into Target Molecules
The "(E)" configuration of the styryl double bond in (E)-Styryltrichlorosilane is a key feature that can be transferred to target molecules. The silicon-carbon bond is generally stable under many reaction conditions, allowing for the manipulation of the trichlorosilyl group without affecting the stereochemistry of the double bond. For instance, the chlorine atoms can be substituted by various nucleophiles, such as alkyl or aryl Grignard reagents, to yield stereodefined styrylsilanes with tailored electronic and steric properties. This allows for the precise incorporation of a styrylsilyl group with a known geometry into a larger molecular framework.
Generation of Silicon-Containing Building Blocks for Retrosynthetic Strategies
In the realm of retrosynthetic analysis, (E)-Styryltrichlorosilane can be considered a versatile silicon-containing building block. The trichlorosilyl group can be transformed into a variety of other functional groups, such as silanols, siloxanes, or hydrosilanes. This functional group interconversion capability, combined with the reactivity of the styryl group (e.g., in olefin metathesis, Heck coupling, or Diels-Alder reactions), makes it a powerful tool for the synthesis of complex organosilicon compounds. For example, hydrolysis of the trichlorosilyl group can lead to the formation of silanetriols, which can then be used to construct well-defined polysiloxanes with pendant styryl groups.
Catalytic Applications Involving (E)-Styryltrichlorosilane or its Derivatives
While direct catalytic applications of (E)-Styryltrichlorosilane are not extensively documented, its chemical structure suggests potential roles for its derivatives in both transition metal and Lewis acid catalysis.
Role as a Ligand Precursor in Transition Metal Catalysis
The styryl moiety of (E)-Styryltrichlorosilane can be chemically modified to incorporate donor atoms, such as phosphorus, nitrogen, or oxygen, which can coordinate to transition metals. For example, hydrophosphination of the styryl double bond could introduce a phosphine (B1218219) group, a common ligand in homogeneous catalysis. The silicon center can also be functionalized to tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst. The ability to create a library of ligands from a single precursor like (E)-Styryltrichlorosilane is an attractive strategy in catalyst development.
Investigation of Lewis Acid Catalysis by Silicon-Based Species Derived from (E)-Styryltrichlorosilane
The silicon atom in (E)-Styryltrichlorosilane is electrophilic and can act as a Lewis acid, although its acidity is moderate. However, the Lewis acidity can be significantly enhanced by replacing the chlorine atoms with more electronegative groups. For instance, reaction with silver triflate could potentially generate a highly Lewis acidic silylium (B1239981) ion equivalent. Such silicon-based Lewis acids could catalyze a range of organic transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and Diels-Alder reactions. The presence of the styryl group could also influence the catalytic activity or provide a site for immobilization of the catalyst.
Emerging Research Directions and Future Prospects for E Styryltrichlorosilane
Development of Sustainable and Environmentally Benign Synthetic Routes
The synthesis of [(E)-Styryl]trichlorosilane is undergoing a green transformation as researchers prioritize sustainable and environmentally friendly methods. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. The focus of emerging research is to address these limitations by exploring catalytic processes that offer higher atom economy and lower environmental impact.
A key area of investigation is the use of earth-abundant metal catalysts to replace precious metal catalysts like platinum, which are commonly used in hydrosilylation reactions to produce vinylsilanes. hilarispublisher.comrsc.org Catalysts based on metals such as iron, copper, and zinc are being explored for their potential to facilitate the hydrosilylation of phenylacetylene (B144264) with trichlorosilane (B8805176), the primary method for synthesizing this compound. hilarispublisher.com These alternative catalysts are not only more cost-effective but also have a significantly lower environmental footprint associated with their extraction and processing.
Another promising approach is the adoption of flow chemistry techniques. researchgate.netbioinspired-materials.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with reactive intermediates. researchgate.netmdpi.com The small reaction volumes in flow systems also minimize the amount of solvent used and reduce waste. researchgate.net Researchers are investigating the translation of batch syntheses of styryl silanes to continuous flow processes to improve efficiency and scalability.
The development of solvent-free reaction conditions is another critical aspect of sustainable synthesis. Solvents are a major contributor to chemical waste, and their elimination or replacement with greener alternatives is a key goal of green chemistry. Research is ongoing to develop solid-supported catalysts or utilize solvent-free reaction media for the synthesis of this compound.
Exploration of Novel Reactivity Modes and Unconventional Catalytic Cycles
Beyond its traditional role as a precursor for silicones and coupling agents, researchers are actively exploring the novel reactivity of this compound to unlock new synthetic possibilities. The presence of both a reactive trichlorosilyl (B107488) group and a vinyl moiety provides a versatile platform for a range of chemical transformations.
One significant area of exploration is the participation of styryl silanes in cross-coupling reactions . While direct cross-coupling of this compound is challenging due to the reactivity of the Si-Cl bonds, related compounds like (E)- and (Z)-alkenylsilanolates have been successfully employed in stereospecific palladium-catalyzed cross-coupling reactions with aryl chlorides. researchgate.net This suggests that with appropriate modification of the silane (B1218182) functionality, this compound could serve as a valuable building block for the synthesis of complex organic molecules. The Hiyama cross-coupling reaction, which utilizes organosilanes, is a particularly relevant area of investigation, with studies demonstrating the successful coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides. science.gov
The vinyl group in this compound also presents opportunities for participation in cycloaddition reactions . hilarispublisher.comrsc.orgnih.gov These reactions are powerful tools for the construction of cyclic and heterocyclic systems. nih.gov Research into the [4+2] cycloaddition (Diels-Alder type) reactions of styryl derivatives, such as (E)-1-styryl-naphthols, highlights the potential for styryl silanes to act as dienophiles or dienes, leading to the formation of complex polycyclic structures. bioinspired-materials.com The electronic properties of the trichlorosilyl group can influence the reactivity and selectivity of these cycloaddition reactions, opening avenues for the synthesis of novel silicon-containing ring systems.
Furthermore, the development of unconventional catalytic cycles is a key focus for expanding the utility of this compound. This includes the design of catalysts that can activate the C-H bonds of the styryl moiety, enabling direct functionalization without the need for pre-activated starting materials. While direct C-H activation of this compound is still in its nascent stages, the broader field of C-H activation is rapidly advancing and holds immense promise for developing more efficient and step-economical synthetic routes to functionalized styryl silanes.
The exploration of radical-mediated reactions involving chlorosilanes is another emerging area. tcichemicals.com Understanding the gas-phase reactivity and the potential for radical pathways could lead to the development of novel synthetic methodologies for the transformation of this compound under specific conditions.
Integration into Emerging Fields: Nanotechnology, Optoelectronics, and Bio-Inspired Materials
The unique chemical properties of this compound make it a highly promising candidate for integration into several rapidly advancing technological fields. Its ability to form stable bonds with surfaces and its inherent electronic and optical properties are being harnessed to create novel functional materials.
In nanotechnology , the trichlorosilyl group of this compound serves as a robust anchor for the formation of self-assembled monolayers (SAMs) on various oxide surfaces, such as silicon dioxide and titanium oxide. researchgate.net This allows for the precise modification of surface properties at the molecular level. mdpi.comscispace.com By forming a densely packed, ordered layer of styryl groups on a substrate, it is possible to tailor surface energy, wettability, and chemical reactivity. This has significant implications for applications such as nanoelectronics, sensors, and protective coatings for nanoparticles. researchgate.net The styryl moiety can also be further functionalized to introduce specific chemical or biological recognition sites on the surface.
The development of bio-inspired materials is another exciting frontier for this compound. hilarispublisher.comnih.govlbl.govfrontiersin.orgrsc.org By mimicking the structures and functionalities found in nature, scientists are creating materials with advanced properties. The ability of this compound to modify surfaces can be used to create biocompatible coatings for medical implants and devices. mdpi.comep-coatings.comgoogle.comresearchgate.netresearchgate.net These coatings can be designed to promote cell adhesion and growth, or to resist biofouling. The styryl group can also serve as a platform for attaching biomolecules, such as proteins or DNA, to create biosensors or bioactive surfaces. The principles of biomineralization, where organisms create complex inorganic structures, could inspire the use of styryl silanes in the templated synthesis of novel inorganic-organic hybrid materials with hierarchical structures and unique properties. hilarispublisher.com
Advanced Functionalization Strategies for Tailored Material Properties
To fully unlock the potential of this compound in advanced materials, researchers are developing sophisticated functionalization strategies to precisely tailor its properties. These strategies focus on modifying the styryl moiety to introduce new functionalities and control the final material's characteristics.
One key approach is the post-synthesis modification of materials derived from this compound. For instance, self-assembled monolayers (SAMs) formed from this compound can be further functionalized through reactions of the vinyl group. This allows for the attachment of a wide range of molecules, including fluorescent dyes for sensing applications, polymers for creating patterned surfaces, or bioactive molecules for biomedical devices. This modular approach provides a high degree of flexibility in designing surfaces with specific chemical and physical properties.
Another important strategy involves the synthesis of novel styryl silane monomers with pre-installed functional groups on the phenyl ring or the vinyl group. By introducing electron-donating or electron-withdrawing substituents, it is possible to tune the electronic and optical properties of the resulting materials. This is particularly relevant for applications in optoelectronics, where the bandgap and charge transport characteristics of the material are critical for device performance. For example, modifying the styryl group can alter the emission color in organic light-emitting diodes (OLEDs) or optimize the light absorption profile in organic photovoltaics (OPVs).
The table below summarizes potential functionalization strategies and their impact on material properties:
| Functionalization Strategy | Target Moiety | Potential Impact on Material Properties | Potential Applications |
| Post-synthesis Modification | Vinyl Group | Introduction of specific chemical or biological recognition sites, altered surface energy, patterning capabilities. | Biosensors, biocompatible coatings, patterned surfaces for microelectronics. |
| Synthesis of Functionalized Monomers | Phenyl Ring | Tunable electronic and optical properties (e.g., bandgap, fluorescence), enhanced thermal stability. | Organic electronics (OLEDs, OPVs), high-performance polymers. |
| Copolymerization | Trichlorosilyl Group | Formation of hybrid organic-inorganic materials with controlled morphology and mechanical properties. | Composite materials, functional coatings. |
| Surface-Initiated Polymerization | Styryl Group on SAMs | Growth of polymer brushes from surfaces, creating responsive and functional coatings. | Smart surfaces, anti-fouling coatings, drug delivery systems. |
These advanced functionalization strategies are crucial for moving beyond simple material fabrication and toward the rational design of materials with precisely controlled and predictable properties, tailored for specific high-tech applications.
High-Throughput Experimentation and Data-Driven Research in this compound Chemistry
The exploration of the vast chemical space associated with this compound, from catalyst development for its synthesis to the optimization of its use in novel materials, is being accelerated by the adoption of high-throughput experimentation (HTE) and data-driven research methodologies.
High-throughput experimentation allows for the rapid screening of a large number of reaction conditions or material compositions in parallel. In the context of this compound synthesis, HTE can be employed to quickly identify optimal catalysts, solvents, and reaction parameters for sustainable and efficient production. This involves the use of automated robotic platforms to set up and run numerous small-scale reactions simultaneously, followed by rapid analytical techniques to assess the outcomes. This approach significantly reduces the time and resources required for process development compared to traditional one-at-a-time experimentation.
Similarly, in materials science, HTE can be used to screen libraries of functionalized styryl silane derivatives for desired properties. For example, in the development of new materials for organic electronics, HTE can be used to fabricate and test a large number of small-scale devices with varying compositions to identify those with the highest efficiency or stability.
The large datasets generated by HTE are then analyzed using data-driven research approaches, including machine learning and artificial intelligence. These computational tools can identify complex relationships between chemical structures, reaction conditions, and material properties that may not be apparent through traditional analysis. For instance, machine learning models can be trained on experimental data to predict the catalytic activity of new ligands for the hydrosilylation reaction or to predict the optoelectronic properties of novel styryl silane derivatives.
The integration of HTE and data-driven research creates a powerful feedback loop for accelerated discovery and optimization in this compound chemistry. The key components of this approach are summarized in the table below:
| Component | Description | Application in this compound Research |
| High-Throughput Experimentation (HTE) | Parallel execution of a large number of experiments. | Rapid screening of catalysts and reaction conditions for synthesis; optimization of material compositions for specific applications. |
| Automated Synthesis and Formulation | Robotic platforms for precise and repeatable preparation of reactions and materials. | Synthesis of libraries of functionalized styryl silanes; fabrication of arrays of material samples for property screening. |
| Rapid Analytics | High-speed analytical techniques for characterizing reaction outcomes and material properties. | Fast analysis of reaction yields and selectivities using techniques like GC-MS; rapid measurement of optical and electronic properties of materials. |
| Data Management and Analysis | Computational tools for storing, processing, and interpreting large datasets. | Creation of searchable databases of experimental results; use of statistical analysis and machine learning to identify trends and build predictive models. |
| Machine Learning and AI | Algorithms that can learn from data to make predictions or decisions. | Prediction of catalyst performance; design of new styryl silane molecules with desired properties; optimization of device architectures in optoelectronics. |
By embracing these modern research methodologies, the scientific community can expedite the development of new applications and technologies based on the versatile chemical compound, this compound.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of [(E)-Styryl]trichlorosilane to ensure high purity and yield?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, stoichiometry, and solvent selection. For trichlorosilane derivatives, redistributive processes using ion-exchange resins (e.g., Dowex) can enhance purity by removing undesired chlorosilane byproducts . Monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is critical to verify intermediate formation and final product integrity. Safety protocols, including inert atmosphere handling and moisture exclusion, must be prioritized to prevent hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H, ¹³C, and ²⁹Si) to confirm the E-configuration and silicon-bonded chlorine groups .
- FT-IR to identify Si-Cl stretching vibrations (~480–520 cm⁻¹) and styryl C=C bonds (~1630 cm⁻¹) .
- GC-MS or HPLC for purity assessment, especially to detect hydrolyzed byproducts like silanols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis, which generates corrosive HCl gas .
- Store in sealed, moisture-free containers at temperatures below 25°C.
- Conduct risk assessments for reactor designs to avoid localized overheating, which can trigger decomposition or explosions .
Advanced Research Questions
Q. How do reaction variables (e.g., catalyst choice, solvent polarity) influence the stereoselectivity of this compound in catalytic reductions?
- Methodological Answer : Stereoselectivity in trichlorosilane-mediated reductions correlates with Brønsted basicity of substrates and Lewis acidity of catalysts. For example, chiral Lewis bases (e.g., thiourea derivatives) can induce enantioselectivity by coordinating to the silicon center . Solvent polarity modulates transition-state stabilization; non-polar solvents (e.g., toluene) favor tighter ion pairs, enhancing stereocontrol. Systematic Design of Experiments (DoE) approaches, as outlined in Table 4 (), can quantify variable interactions .
Q. How can computational modeling improve reactor design for this compound synthesis?
- Methodological Answer : Software models simulating heat and mass transfer can predict local overheating zones in trichlorosilane reactors, reducing risks of thermal runaway. For instance, finite element analysis (FEA) coupled with kinetic data from experimental runs (e.g., Table 1, ) allows optimization of reactor geometry and cooling systems . Validated models should integrate real-time monitoring data to refine predictive accuracy .
Q. What strategies resolve contradictions in experimental data from trichlorosilane-based deposition processes?
- Methodological Answer : Contradictions in deposition rates or impurity profiles (e.g., Table 1 vs. Table 2, ) often arise from feedstock variability. Implement:
- Batch normalization : Pre-treat trichlorosilane via redistributive processes to standardize purity .
- Multivariate analysis : Use principal component analysis (PCA) to isolate critical variables (e.g., temperature gradients, gas flow rates) affecting outcomes .
- Cross-validation with independent analytical techniques (e.g., X-ray photoelectron spectroscopy for surface composition) to confirm hypotheses .
Q. How does the electronic structure of this compound influence its reactivity in surface functionalization?
- Methodological Answer : The electrophilic silicon center in trichlorosilanes facilitates covalent bonding with hydroxylated surfaces (e.g., SiO₂). Density Functional Theory (DFT) calculations reveal that the styryl group’s conjugation stabilizes transition states during grafting, reducing activation energy. Experimental validation involves AFM or ellipsometry to measure monolayer formation kinetics .
Data Management & Reproducibility
Q. What metadata standards ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
